4-(Diphenylmethylene)piperidine

Description

BenchChem offers high-quality 4-(Diphenylmethylene)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diphenylmethylene)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzhydrylidenepiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,19H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPKOFGAQOEDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376291 |

Source

|

| Record name | 4-(diphenylmethylene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50706-57-5 |

Source

|

| Record name | 4-(diphenylmethylene)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Diphenylmethylene)piperidine

Abstract

4-(Diphenylmethylene)piperidine is a key heterocyclic scaffold and a versatile intermediate in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds, including antihistamines, anticholinergics, and antipsychotics. Its rigid, three-dimensional structure provides a valuable platform for exploring ligand-receptor interactions. This guide offers a comprehensive overview of a robust synthetic route to 4-(Diphenylmethylene)piperidine and details the essential analytical techniques for its thorough characterization. Emphasizing the causality behind experimental choices, this document serves as a practical resource for chemists engaged in synthetic and drug development research.

Strategic Approaches to Synthesis

The construction of the exocyclic double bond in 4-(Diphenylmethylene)piperidine is the central challenge in its synthesis. Two primary retrosynthetic disconnections are most common in the literature: the Wittig reaction and the Grignard reaction followed by dehydration.

-

Grignard Reaction Route: This two-step approach involves the addition of a phenylmagnesium halide to a 4-piperidone derivative to form a tertiary alcohol, 4-(hydroxydiphenylmethyl)piperidine.[1] Subsequent acid-catalyzed dehydration yields the target alkene. While effective, this pathway can be complicated by the potential for rearrangement and the need for sometimes harsh dehydration conditions.

-

Wittig Reaction Route: The Wittig reaction offers a more direct and highly reliable method for converting a ketone directly into an alkene.[2] This reaction involves the nucleophilic addition of a phosphorus ylide to the carbonyl group of 4-piperidone. The resulting intermediate collapses to form the desired alkene and a stable phosphine oxide byproduct, which drives the reaction to completion.[3] Due to its high functional group tolerance and predictable regioselectivity, the Wittig reaction is the preferred method detailed in this guide.

The Wittig Synthesis of 4-(Diphenylmethylene)piperidine: Mechanism and Protocol

The selected pathway proceeds via the reaction of a phosphorus ylide, generated in situ from (diphenylmethyl)triphenylphosphonium bromide, with N-protected 4-piperidone. An N-protecting group, such as Boc (tert-butyloxycarbonyl), is strategically employed to prevent the secondary amine of piperidone from interfering with the strongly basic conditions required for ylide formation.

Mechanistic Rationale

The synthesis unfolds in two distinct stages:

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt. The carbon-hydrogen bond adjacent to the positively charged phosphorus atom is acidic due to the strong electron-withdrawing nature of the phosphonium group.[2] A strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), is required to abstract this proton, generating the highly reactive, charge-separated phosphonium ylide. This step must be conducted under strictly anhydrous and inert conditions to prevent the base from being quenched by moisture or atmospheric oxygen.

-

Wittig Reaction: The generated ylide acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. This addition leads to a transient, four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate rapidly collapses through a concerted mechanism, driven by the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. This irreversible step yields the final alkene product, N-Boc-4-(diphenylmethylene)piperidine. A final deprotection step under acidic conditions removes the Boc group to yield the target compound.

Experimental Workflow Diagram

Sources

Physicochemical properties of 4-(Diphenylmethylene)piperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Diphenylmethylene)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to the structure of numerous pharmaceuticals, prized for their ability to confer favorable properties such as enhanced bioavailability, metabolic stability, and precise interactions with biological targets.[2] Among these derivatives, 4-(Diphenylmethylene)piperidine stands out as a crucial synthetic intermediate and a core structural motif in its own right. Its rigid diphenylmethylene group, combined with the versatile piperidine scaffold, creates a unique chemical entity with significant potential in drug design.

This guide offers a comprehensive exploration of the core physicochemical properties of 4-(Diphenylmethylene)piperidine. As a senior application scientist, the goal is not merely to present data but to provide context, explaining the causality behind experimental choices and the implications of these properties for research and development. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific principles.

Molecular Identity and Structural Elucidation

Accurate identification is the foundation of all subsequent chemical and biological investigation. 4-(Diphenylmethylene)piperidine is defined by a unique set of identifiers and a distinct three-dimensional structure.

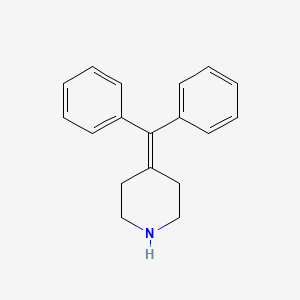

The molecular structure features a central piperidine ring substituted at the 4-position with an exocyclic double bond connected to a carbon atom bearing two phenyl groups.

Caption: 2D molecular structure of 4-(Diphenylmethylene)piperidine.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-benzhydrylidenepiperidine | [3] |

| CAS Number | 50706-57-5 | [3][4][5][6] |

| Molecular Formula | C₁₈H₁₉N | [3][4][5] |

| Molecular Weight | 249.35 g/mol | [3][4][5] |

| Exact Mass | 249.151749610 Da |[3] |

Key Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance in Drug Development | Source |

|---|---|---|---|

| Appearance | White to off-white solid | Affects formulation and handling. | Assumed from typical organic solids |

| LogP (Octanol/Water) | 3.87 - 3.9 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[3][4] | [3][4] |

| pKa (Piperidine NH) | ~11.1 | The basicity of the piperidine nitrogen is critical for salt formation (improving solubility) and receptor interactions.[7][8] | [7][8] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | A low TPSA value is predictive of good cell membrane permeability and blood-brain barrier penetration. | [4] |

| Hydrogen Bond Donors | 1 (from the N-H group) | The single donor site can participate in key interactions with biological targets.[4] | [4] |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | The nitrogen lone pair can act as a hydrogen bond acceptor. | [4] |

| Rotatable Bonds | 2 | The two rotatable bonds are the C-phenyl bonds, providing some conformational flexibility to the diphenyl groups.[4] | [4] |

| Storage | 2-8°C, sealed in dry conditions | Indicates standard storage for a stable organic compound to prevent degradation.[4] |[4] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity. The following protocols are standard methodologies for the characterization of 4-(Diphenylmethylene)piperidine.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, we obtain a precise molecular mass, which serves as a primary confirmation of identity.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they also provide purity information based on the chromatographic separation.

Caption: Experimental workflow for GC-MS analysis.

Protocol: GC-MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of 4-(Diphenylmethylene)piperidine and dissolve it in 1 mL of a volatile solvent like dichloromethane (DCM) or ethyl acetate.

-

Instrument Setup: Equip a gas chromatograph with a suitable capillary column (e.g., HP-5ms). Set the injector temperature to 250°C and the MS transfer line to 280°C.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Chromatography: Run a temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at a rate of 15°C/min.

-

Mass Analysis: Acquire mass spectra in the range of 50-500 m/z using electron impact (EI) ionization at 70 eV.

-

Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (M⁺) corresponding to the exact mass of the compound.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. For 4-(Diphenylmethylene)piperidine, key expected vibrations include the N-H stretch of the secondary amine, C-H stretches from the aromatic and aliphatic portions, and the C=C stretch from the exocyclic double bond and aromatic rings.[3][9] Attenuated Total Reflectance (ATR) is a modern, preferred technique as it requires minimal sample preparation.

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

Protocol: ATR-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-(Diphenylmethylene)piperidine sample directly onto the crystal.

-

Apply Pressure: Lower the anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (baseline correction, background subtraction) and identify characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. For 4-(Diphenylmethylene)piperidine, distinct signals are expected for the aromatic protons of the two phenyl rings and the aliphatic protons of the piperidine ring.[10][11][12] The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is crucial as it dissolves the sample without creating an interfering signal.[7][13]

Caption: General workflow for NMR sample analysis.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which is essential for high-resolution spectra.

-

Acquisition:

-

¹H NMR: Acquire the proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of ¹³C. A proton-decoupled sequence is standard to produce singlets for each unique carbon.

-

-

Data Processing: Process the raw data (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling patterns to assign signals to specific nuclei within the molecular structure.

Synthesis and Relevance in Drug Development

Understanding the synthesis of 4-(Diphenylmethylene)piperidine provides insight into its role as a building block. It is often prepared from piperidine precursors, such as N-substituted-4-piperidones.[14] The derivatives of this core structure are investigated for a wide range of therapeutic applications, including antihistaminic and antiallergic agents.[15] The piperidine moiety is a privileged scaffold, frequently used to improve the pharmacokinetic profile of drug candidates.[2][16]

Caption: Role of the core scaffold in developing diverse therapeutic agents.

The synthesis often involves the dehydration of the corresponding alcohol, 4-(hydroxydiphenylmethyl)piperidine, a reaction that highlights the chemical reactivity of the core structure.[17] Its derivatives have been explored as dual opioid-neuropeptide FF ligands and for their effects on the central nervous system.[14][15][18]

Conclusion

4-(Diphenylmethylene)piperidine is more than a simple organic compound; it is a versatile platform for chemical innovation. Its physicochemical properties—high lipophilicity, a basic nitrogen center, and low polar surface area—make it an attractive starting point for designing molecules with the potential for good membrane permeability and specific biological interactions. A thorough understanding and application of the analytical techniques detailed in this guide are essential for any researcher or scientist working with this valuable scaffold, ensuring the integrity of their work and accelerating the journey from chemical synthesis to potential therapeutic application.

References

-

LookChem. Piperidine, 4-(diphenylmethylene)-1-methyl-. [Link]

-

ResearchGate. Synthesis of mono-substituted 4-(diphenylmethylene)piperidines 22a–b. [Link]

-

ResearchGate. Synthesis of di-substituted 4-(diphenylmethylene)piperidines 13a–b and.... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2762533, 4-(Diphenylmethylene)piperidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95734, Piperidine, 4-(diphenylmethylene)-1-methyl-. [Link]

-

PubMed. Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. [Link]

-

Cheméo. Chemical Properties of Piperidine, 4-(diphenylmethyl)- (CAS 19841-73-7). [Link]

-

NIST. Piperidine, 4-(diphenylmethyl)-. [Link]

- Google Patents.

-

PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. [Link]

-

SpectraBase. 4-(Diphenylmethyl)piperidine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2762420, 4-((Diphenylmethoxy)methyl)piperidine. [Link]

-

SpectraBase. 4-(diphenylmethyl)piperidine - 1H NMR. [Link]

-

SpectraBase. 4-(Diphenylmethyl)piperidine - 13C NMR. [Link]

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. [Link]

-

PubMed. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. [Link]

-

researchchem-market.com. The Role of Piperidines in Drug Development and Chemical Research. [Link]

-

PubMed. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Pharmaffiliates. CAS No : 50706-57-5 | Product Name : 4-(Diphenylmethylene)piperidine. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]

-

ResearchGate. Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Diphenylmethylene)piperidine | C18H19N | CID 2762533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4-(DIPHENYLMETHYLENE)PIPERIDINE | 50706-57-5 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 9. Piperidine, 4-(diphenylmethyl)- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijnrd.org [ijnrd.org]

- 17. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Elucidation of 4-(Diphenylmethylene)piperidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic methods used for the structural characterization of 4-(Diphenylmethylene)piperidine, a significant heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. The causality behind spectral features is explained to provide a robust framework for the unambiguous identification and characterization of this compound and its derivatives.

Introduction: The Structural Significance of 4-(Diphenylmethylene)piperidine

4-(Diphenylmethylene)piperidine, with the chemical formula C₁₈H₁₉N and a molecular weight of 249.35 g/mol , is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a diphenylmethylene group.[1] This structural motif is a key intermediate in the synthesis of various pharmacologically active molecules.[2] Its rigid diphenylmethylene portion combined with the flexible saturated piperidine ring makes it a valuable scaffold for exploring interactions with biological targets.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive and highly informative picture of a molecule's atomic arrangement and bonding. This guide details the expected spectroscopic signatures of 4-(Diphenylmethylene)piperidine, providing a predictive framework for its characterization.

To facilitate a clear discussion of the spectroscopic data, the following standardized numbering scheme for the molecule will be used throughout this guide.

Caption: Molecular structure of 4-(Diphenylmethylene)piperidine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(Diphenylmethylene)piperidine is predicted to show distinct signals corresponding to the aromatic protons, the aliphatic piperidine protons, and the amine proton.

-

Aromatic Protons (C9-H to C13-H and C15-H to C19-H): These 10 protons are located on the two phenyl rings. Due to the anisotropic effect of the benzene rings, their signals will appear in the downfield region, typically between 7.0 and 7.5 ppm .[3][4] The specific chemical shifts and multiplicities will depend on the rotational dynamics of the phenyl groups. It is likely that these protons will appear as a complex, overlapping multiplet.

-

Piperidine Protons (C2/C6-H and C3/C5-H): The piperidine ring contains two sets of chemically equivalent methylene protons.

-

The protons on C2 and C6, being adjacent to the electronegative nitrogen atom, will be deshielded and are expected to resonate around 2.8 - 3.2 ppm .[5] These four protons would likely appear as a triplet.

-

The protons on C3 and C5 are further from the nitrogen but adjacent to the sp²-hybridized C4. These four protons are expected to appear around 2.4 - 2.7 ppm , also likely as a triplet.

-

-

Amine Proton (N1-H): The proton attached to the nitrogen will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of 1.5 - 2.5 ppm .[6] This signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Diphenylmethylene)piperidine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (10H) | 7.0 - 7.5 | Multiplet (m) |

| Piperidine α-CH₂ (4H, C2/C6) | 2.8 - 3.2 | Triplet (t) |

| Piperidine β-CH₂ (4H, C3/C5) | 2.4 - 2.7 | Triplet (t) |

| Amine N-H (1H) | 1.5 - 2.5 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is expected to show 8 distinct signals.

-

Aromatic Carbons (C8-C19): The phenyl rings will produce multiple signals in the aromatic region (125-145 ppm ). The two quaternary carbons (C8 and C14) bonded to the exocyclic double bond will be downfield, predicted around 142 ppm . The remaining protonated aromatic carbons will appear as a cluster of signals around 126-130 ppm .[7]

-

Olefinic Carbons (C4, C7): The two sp²-hybridized carbons of the exocyclic double bond will be significantly deshielded. The quaternary carbon C4 within the piperidine ring is expected around 122 ppm , while the exocyclic carbon C7 is predicted to be further downfield, near 140 ppm .

-

Piperidine Carbons (C2/C6, C3/C5): The aliphatic carbons of the piperidine ring will be in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) are expected around 46 ppm , while the β-carbons (C3 and C5) should appear further upfield, around 35 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Diphenylmethylene)piperidine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C8, C14) | ~142 |

| Olefinic (C7) | ~140 |

| Aromatic CH (C9-C13, C15-C19) | 126 - 130 |

| Olefinic (C4) | ~122 |

| Piperidine α-CH₂ (C2, C6) | ~46 |

| Piperidine β-CH₂ (C3, C5) | ~35 |

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(Diphenylmethylene)piperidine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the NMR spectrometer.

-

Instrument Setup: Lock onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.

-

Spectrum Recording: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of 4-(Diphenylmethylene)piperidine will be dominated by vibrations from the N-H bond, C-H bonds, and the C=C double bonds.

-

N-H Stretch: A sharp, medium-intensity absorption peak is expected in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine N-H stretch.

-

Aromatic C-H Stretch: These absorptions appear as a group of sharp peaks just above 3000 cm⁻¹, typically in the 3020-3080 cm⁻¹ range.

-

Aliphatic C-H Stretch: The C-H bonds of the piperidine ring will give rise to strong, sharp peaks just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .

-

C=C Stretches: Two key absorptions are expected for the carbon-carbon double bonds.

-

The exocyclic, tetrasubstituted C=C bond (C4=C7) is expected to show a weak to medium absorption around 1640-1680 cm⁻¹ .

-

The phenyl rings will exhibit characteristic C=C stretching vibrations in the fingerprint region, typically as two sharp bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹ .

-

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic CH | C-H Stretch | 3020 - 3080 | Medium, Sharp |

| Aliphatic CH₂ | C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Alkene | C=C Stretch | 1640 - 1680 | Weak to Medium |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid 4-(Diphenylmethylene)piperidine sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns. For 4-(Diphenylmethylene)piperidine (MW = 249.35), the molecular ion peak (M⁺˙) is expected at m/z 249.

Under electron ionization (EI), the molecular ion will undergo fragmentation. The fragmentation of piperidine derivatives is often directed by the nitrogen atom, leading to characteristic cleavage pathways.[8][9]

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule, m/z = 249 .

-

α-Cleavage: A common pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen. Loss of an ethyl radical from the ring could lead to a fragment at m/z = 220.

-

Diphenylmethyl Cation Fragment: Cleavage of the bond between C4 and C7 can generate the highly stable diphenylmethyl (benzhydryl) cation, which would result in a prominent peak at m/z = 167 . This is often a very stable and thus abundant fragment for molecules containing this moiety.

-

Tropylium Ion: Aromatic compounds frequently rearrange to form the tropylium ion (C₇H₇⁺), which gives a characteristic peak at m/z = 91 .

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment Identity |

| 249 | [M]⁺˙ (Molecular Ion) |

| 248 | [M-H]⁺ |

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 4-(Diphenylmethylene)piperidine in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like 4-(Diphenylmethylene)piperidine.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution in split mode.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-550.

-

-

Data Analysis: Identify the peak corresponding to 4-(Diphenylmethylene)piperidine in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the unambiguous structural elucidation of 4-(Diphenylmethylene)piperidine. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=C), and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The predictive models and standardized protocols detailed in this guide offer a robust framework for researchers to confidently characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

-

PubChem. 4-(Diphenylmethylene)piperidine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. RS59874B1 - Process for the preparation of fexofenadine and of intermediates used therein.

-

ResearchGate. Synthesis of di-substituted 4-(diphenylmethylene)piperidines 13a–b and... Available from: [Link]

-

ResearchGate. Synthesis of mono-substituted 4-(diphenylmethylene)piperidines 22a–b.... Available from: [Link]

-

NIST. Piperidine, 4-(diphenylmethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 4-(Diphenylmethyl)piperidine. John Wiley & Sons, Inc. Available from: [Link]

-

Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. Available from: [Link]

- Google Patents. US20180297951A1 - Process for the preparation of fexofenadine and of intermediates used therein.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. US20180297951A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Evolving Paradigm of 4-(Diphenylmethylene)piperidine Derivatives in CNS Therapeutics: A Mechanistic Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-(diphenylmethylene)piperidine scaffold has emerged as a privileged structure in the design of novel therapeutics for a range of central nervous system (CNS) disorders. Initially recognized for its potent interaction with the dopamine transporter (DAT), contemporary research has unveiled a more complex and nuanced mechanism of action, encompassing modulation of sigma receptors and intricate downstream signaling cascades. This technical guide provides a comprehensive analysis of the molecular pharmacology of 4-(diphenylmethylene)piperidine derivatives, offering insights into their structure-activity relationships, primary and secondary targets, and the functional consequences of their interactions within the CNS. This document is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing the therapeutic potential of this versatile chemical class.

Introduction: The 4-(Diphenylmethylene)piperidine Scaffold - A Gateway to CNS Modulation

The piperidine moiety is a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic molecules with profound effects on the CNS.[1][2] The incorporation of a diphenylmethylene group at the 4-position of the piperidine ring confers a unique three-dimensional structure that facilitates high-affinity interactions with key CNS targets. While initially investigated for their antihistaminic properties, the focus has shifted towards their significant potential in treating complex neurological and psychiatric conditions, including depression, Parkinson's disease, and psychostimulant addiction.[3][4] This guide will dissect the multifaceted mechanism of action of these compounds, moving beyond a singular target to a more integrated understanding of their pharmacological profile.

Primary Mechanism of Action: Potent and Selective Inhibition of the Dopamine Transporter (DAT)

The primary and most well-characterized mechanism of action for many 4-(diphenylmethylene)piperidine derivatives is the potent and often selective inhibition of the dopamine transporter (DAT).[5][6] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[4] By blocking DAT, these compounds increase the extracellular concentration and duration of action of dopamine, a neurotransmitter crucial for motor control, motivation, reward, and cognition.[4][7]

Molecular Interaction with the Dopamine Transporter

4-(Diphenylmethylene)piperidine derivatives bind to the central substrate-binding site of the DAT, a pocket located within the transmembrane domains of the transporter.[8] This binding event physically occludes the translocation of dopamine. The diphenylmethyl group is a key pharmacophoric element, engaging in hydrophobic and π-π stacking interactions within a sub-pocket of the binding site.[9] The piperidine nitrogen, typically protonated at physiological pH, is believed to form a critical ionic bond with a conserved aspartate residue (Asp79 in human DAT) in transmembrane domain 1, an interaction essential for high-affinity binding.[8]

Structure-Activity Relationships (SAR) for DAT Inhibition

Extensive SAR studies have delineated the structural requirements for potent and selective DAT inhibition within this chemical class.

-

The Diphenylmethyl Moiety: Substitution on the phenyl rings can significantly impact potency and selectivity. For instance, para-fluoro substitutions on both phenyl rings have been shown to enhance DAT affinity.[6][10]

-

The Piperidine Ring: The integrity of the piperidine ring is crucial for activity. Modifications to the ring can alter the orientation of the diphenylmethyl group and the accessibility of the nitrogen atom.

-

N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role in modulating affinity and selectivity for DAT versus other monoamine transporters, such as the serotonin transporter (SERT). The introduction of a 3-phenylpropyl group, for example, has been shown to yield compounds with high DAT potency and selectivity.[5][6]

| Compound/Modification | DAT Affinity (IC50, nM) | SERT Affinity (IC50, nM) | DAT/SERT Selectivity | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine | 6.6 | 223 | 33.8 | [5] |

| 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine | 14 | 85 | 6.1 | [6] |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | 9a (high potency) | - | 49 | [6] |

Downstream Signaling Consequences of DAT Inhibition

The elevation of synaptic dopamine levels resulting from DAT inhibition triggers a cascade of downstream signaling events, primarily through the activation of dopamine D1 and D2 receptors.

-

D1 Receptor Pathway: Activation of Gs/olf-coupled D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12] PKA phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade.[11][12]

-

D2 Receptor Pathway: Activation of Gi-coupled D2 receptors has the opposing effect, inhibiting adenylyl cyclase and reducing cAMP levels.[7]

The net effect of DAT inhibition by 4-(diphenylmethylene)piperidine derivatives is a potentiation of D1 receptor-mediated signaling, which is thought to underlie many of their therapeutic effects.

A Secondary Target with Significant Implications: Sigma Receptors

Emerging evidence indicates that the pharmacological profile of 4-(diphenylmethylene)piperidine derivatives is not solely defined by their interaction with DAT. Many compounds within this class exhibit significant affinity for sigma receptors, particularly the sigma-1 (σ1) subtype.[13][14][15] Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that modulate a variety of cellular processes, including ion channel function, neurotransmitter release, and neuronal survival.[16][17]

Sigma-1 Receptor Modulation

The interaction of 4-(diphenylmethylene)piperidine derivatives with the σ1 receptor can be either agonistic or antagonistic, depending on the specific chemical structure.[15][17] This interaction is thought to contribute to the neuroprotective and anti-amnesic effects observed with some of these compounds. For instance, σ1 receptor agonism has been shown to attenuate NMDA receptor-mediated excitotoxicity and reduce the production of nitric oxide, a key mediator of neuronal damage in ischemic conditions.[15]

Synergy between DAT Inhibition and Sigma Receptor Activity

The dual modulation of DAT and sigma receptors presents a compelling therapeutic strategy. While DAT inhibition addresses the dopaminergic deficits characteristic of disorders like Parkinson's disease, σ1 receptor agonism may offer a neuroprotective effect, slowing disease progression.[14] This polypharmacological approach could lead to the development of disease-modifying therapies rather than purely symptomatic treatments.

Experimental Protocols for Characterization

The comprehensive pharmacological characterization of 4-(diphenylmethylene)piperidine derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

-

Radioligand Binding Assays: These assays are essential for determining the binding affinity (Ki) of the compounds for DAT, SERT, NET, and sigma receptors. This is typically performed using cell membranes expressing the target receptor and a radiolabeled ligand.

-

Synaptosomal Uptake Assays: To assess the functional inhibition of DAT, neurotransmitter uptake assays are conducted using synaptosomes prepared from brain tissue (e.g., rat striatum). The ability of the test compound to inhibit the uptake of radiolabeled dopamine is measured to determine its potency (IC50).

In Vivo Behavioral Models

-

Locomotor Activity: DAT inhibitors are known to increase locomotor activity in rodents. This is a simple and effective screening tool to assess in vivo target engagement.

-

Forced Swim Test and Tail Suspension Test: These models are used to evaluate the antidepressant-like effects of the compounds. A reduction in immobility time is indicative of potential antidepressant activity.

-

Models of Parkinson's Disease: In rodent models of Parkinson's disease (e.g., 6-OHDA or MPTP-lesioned animals), these compounds can be evaluated for their ability to reverse motor deficits.

Therapeutic Implications in CNS Disorders

The unique pharmacological profile of 4-(diphenylmethylene)piperidine derivatives makes them promising candidates for the treatment of a variety of CNS disorders.

-

Depression: By enhancing dopaminergic neurotransmission, these compounds may offer an alternative or adjunctive treatment for depression, particularly for patients who do not respond to traditional serotonergic agents.[18][19]

-

Neurodegenerative Diseases: The combination of DAT inhibition and potential neuroprotective effects via sigma receptor modulation makes this class of compounds particularly attractive for diseases like Parkinson's and Alzheimer's disease.[1][20][21]

-

Psychostimulant Addiction: By occupying the DAT, these compounds can block the reinforcing effects of psychostimulants like cocaine and amphetamine, suggesting their potential as substitution therapies.[4]

Conclusion and Future Directions

The 4-(diphenylmethylene)piperidine scaffold represents a rich source of novel CNS drug candidates. The evolution of our understanding from a singular focus on DAT inhibition to a more holistic view that incorporates sigma receptor modulation has opened new avenues for therapeutic intervention. Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the chemical structure to achieve desired selectivity profiles for DAT, SERT, and different sigma receptor subtypes.

-

Elucidating In Vivo Mechanisms: Utilizing advanced techniques such as in vivo microdialysis and PET imaging to further clarify the neurochemical and functional consequences of these compounds in the living brain.

-

Translational Studies: Progressing the most promising candidates into clinical trials to validate their therapeutic efficacy in human populations.

By continuing to explore the intricate pharmacology of this fascinating class of molecules, the scientific community is poised to develop innovative and effective treatments for some of the most challenging CNS disorders.

References

-

Dutta, A. K., et al. (1997). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 40(23), 3735-3743. [Link]

-

Reith, M. E., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749-756. [Link]

-

Kim, D. I., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(5), 549–556. [Link]

-

Iwasaki, N., et al. (1994). Amphoteric Drugs. I. Synthesis and Antiallergic Activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- And [4-(diphenylmethylene)piperidino]alkanoic Acid Derivatives. Chemical & Pharmaceutical Bulletin, 42(11), 2276-2284. [Link]

-

RSC Publishing. (2021). Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders. RSC Medicinal Chemistry, 12(9), 1352-1365. [Link]

-

Journigan, V. B., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 9(10), 2534–2545. [Link]

-

Dutta, A. K., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

-

Yous, S., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

-

Bhardwaj, A., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia & Analgesia, 96(2), 532-538. [Link]

-

Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496. [Link]

-

Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(11), 2404-2410. [Link]

-

Nishi, A., et al. (2011). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons. Frontiers in Neuroanatomy, 5, 43. [Link]

-

Nagai, Y., et al. (2019). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. International Journal of Molecular Sciences, 20(18), 4539. [Link]

-

Prezzavento, O., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

-

Medvedev, A. E., et al. (1996). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Voprosy Meditsinskoi Khimii, 42(5), 415-420. [Link]

-

Kumar, A., et al. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 20(13), 1349-1364. [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Nishi, A., et al. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy, 5, 43. [Link]

- Pfizer Inc. (2006). Piperidines and related compounds for treatment of alzheimer's disease.

-

Rahman, M. A., et al. (2023). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences, 24(21), 15891. [Link]

-

Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

-

Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(29), 3329-3353. [Link]

-

Prezzavento, O., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 117037. [Link]

-

Kumar, A., et al. (2019). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 20(13), 1349-1364. [Link]

-

Yous, S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2445-2453. [Link]

-

Yous, S., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Dantzman, C. L., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178. [Link]

-

Mottinelli, M., et al. (2016). Synthesis of mono-substituted 4-(diphenylmethylene)piperidines 22a–b. ResearchGate. [Link]

-

Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

-

Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. [Link]

Sources

- 1. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.unict.it [iris.unict.it]

- 17. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]

- 18. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure-Activity Relationships of 4-(Diphenylmethylene)piperidine Analogs

Executive Summary

The 4-(diphenylmethylene)piperidine scaffold represents a quintessential "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a spectrum of biological targets.[1][2] Its rigid, three-dimensional conformation, combined with synthetically tractable points for chemical modification, has enabled the development of potent and selective modulators for G-protein coupled receptors (GPCRs), ion channels, and transporters. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound class, synthesizing data from seminal and contemporary literature. We will dissect the scaffold to understand how modifications at the diphenylmethylene moiety, the piperidine nitrogen, and the piperidine ring itself dictate biological activity and selectivity. Through target-specific case studies, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this rich chemical space.

Section 1: The 4-(Diphenylmethylene)piperidine Scaffold: A Privileged Core

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][3] When substituted at the 4-position with a diphenylmethylene group, it creates a rigid, lipophilic scaffold that serves as an excellent anchor for interacting with hydrophobic pockets in biological targets. This core structure is the foundation for numerous clinically important drugs, acting as histamine H1 receptor antagonists, opioid receptor modulators, and CCR5 antagonists, among others.[4][5][6] The scaffold's "privilege" stems from its ability to present key pharmacophoric elements in a well-defined spatial orientation, facilitating high-affinity binding to diverse protein architectures.

Key Points of Molecular Modification

The SAR of this class is best understood by systematically examining the three primary regions available for chemical modification. Each region offers a distinct opportunity to modulate potency, selectivity, pharmacokinetics, and pharmacodynamics.

Caption: Key regions for SAR exploration on the core scaffold.

Section 2: General Principles of Structure-Activity Relationships

The biological profile of a 4-(diphenylmethylene)piperidine analog is a direct consequence of the interplay between its constituent parts. Here, we analyze the causal relationships behind common structural modifications.

Modifications of the Diphenylmethylene Moiety

The two phenyl rings are critical for establishing high-affinity interactions, often through π-π stacking and hydrophobic contacts within the receptor binding pocket.

-

Symmetry and Substitution: Unsubstituted diphenylmethylene groups are common, but substitution on one or both rings can profoundly impact activity. For instance, in the development of non-sedative antihistamines, introducing a methyl group at the para-position of one phenyl ring was found to effectively reduce CNS side-effects without compromising antiallergic activity.[4]

-

Bioisosteric Replacement: Replacing one of the phenyl rings with a heteroaromatic ring, such as a 2-pyridyl group, is a common strategy. This can introduce hydrogen bond acceptors or donors, altering the binding mode and potentially increasing selectivity. For H1 antagonists, a 2-pyridyl group is a well-established bioisostere for a phenyl ring.[7][8]

-

Conformational Restriction: Bridging the two phenyl rings to create a tricyclic system (e.g., a dibenzosuberane scaffold) conformationally locks the aromatic moieties. This strategy has been shown to prolong the drug-target residence time for H1 receptor antagonists, a kinetic parameter increasingly linked to in vivo efficacy.[9]

Modifications at the Piperidine Nitrogen (N-1)

The basic nitrogen of the piperidine ring is almost universally essential for activity, typically forming a key ionic interaction with an acidic residue (e.g., Aspartic Acid) in the target receptor. The nature of the substituent on this nitrogen is a primary determinant of potency, selectivity, and pharmacokinetic properties.

-

Alkyl Substituents: Small alkyl groups like methyl are common. However, increasing the chain length can modulate activity. For opioid receptor ligands, N-phenethyl substitution is a classic modification that often enhances µ-opioid receptor (MOR) agonist potency.[6]

-

Functionalized Chains: The introduction of functionalized N-substituents is a powerful strategy to tune properties. For H1 antagonists, appending an alkylcarboxylic acid chain dramatically increases polarity.[4] This was a breakthrough in drug design, as the resulting zwitterionic character at physiological pH severely limits blood-brain barrier penetration, thereby eliminating the sedative effects that plagued first-generation antihistamines.[4]

-

Incorporation into a Ring: The terminal nitrogen can be part of another heterocyclic ring, such as in chlorcyclizine, while retaining high antihistaminic activity.[7]

Modifications of the Piperidine Ring

While less common than N-1 or phenyl modifications, alterations to the piperidine ring itself can fine-tune the molecule's conformational properties and introduce new interaction points.

-

Hydroxylation: Introduction of a hydroxyl group, for example at the 4-position, led to the discovery of a potent series of CCR5 antagonists.[10][11] The hydroxyl group can serve as a hydrogen bond donor or acceptor, providing an additional anchor point within the receptor.

-

Fluorination: Adding fluorine atoms, such as in 4,4-difluoropiperidine analogs, can modulate the pKa of the piperidine nitrogen and improve metabolic stability.[12] This strategy was used to develop potent dopamine D4 receptor antagonists, although it can also increase lipophilicity.[12]

Section 3: Target-Specific SAR Analysis: Case Studies

The versatility of the scaffold is best illustrated by examining its SAR against different biological targets.

Case Study: Opioid Receptor Modulators

The 4-phenylpiperidine scaffold is a fragment of morphine, and its derivatives are well-known µ-opioid receptor (MOR) agonists.[6]

-

Pharmacophore: The key elements for MOR agonism include the basic nitrogen and the aromatic ring system. A nonlinear QSAR study identified four key molecular descriptors correlated with analgesic activity, which can be used to build a pharmacophore model for structural optimization.[13]

-

N-Substituent: The N-substituent plays a critical role. N-methyl, N-allyl, and N-phenethyl groups have been extensively studied.[6] While N-methyl analogs often show strong agonism, N-allyl can confer antagonistic properties.

-

Phenyl Ring Substitution: A meta-hydroxyl group on one of the phenyl rings mimics the phenolic hydroxyl of morphine, which is often essential for high binding affinity.[6][14]

Table 1: SAR of Selected 4-(Diphenylmethylene)piperidine Analogs at Opioid Receptors

| Compound ID | N-1 Substituent | Phenyl Ring Substituent | Target/Activity | Reference |

| Analog A | -CH₃ | Unsubstituted | MOR Agonist | [6] |

| Analog B | -CH₂CH₂Ph | Unsubstituted | Potent MOR Agonist | [6] |

| Analog C | -CH₂CH=CH₂ | m-OH | MOR Antagonist | [6] |

| 6b | Complex Fused Ring | Indole Moiety | δ-Opioid Agonist (Ki = 1.45 nM) | [14] |

Case Study: Histamine H1 Receptor Antagonists

This scaffold is the basis for many first and second-generation antihistamines.

-

From Sedating to Non-Sedating: The key innovation was the addition of a polar functional group to the N-1 substituent. N-alkylcarboxylic acids like in Cetirizine (a piperazine derivative, but the principle applies) prevent CNS entry.[4]

-

Connecting Atom 'X': In the general structure Ar-Ar'-X-(CH₂)n-NR₂, the nature of the connecting atom 'X' (linking the diphenylmethyl group to the piperidine) defines the subclass. When X is a CH-O linkage, the compounds are aminoalkyl ethers like Diphenhydramine.[7][8]

-

Tricyclic Systems: Constraining the two phenyl rings into a tricyclic system, as seen in drugs like Loratadine, enhances potency and duration of action.[9]

Table 2: SAR of Selected 4-(Diphenylmethylene)piperidine Analogs as H1 Antagonists

| Compound ID | N-1 Substituent | Key Structural Feature | Effect | Reference |

| 1a | -CH₃ | Classic Diphenylmethoxy | Antiallergic, but with CNS effects | [4] |

| 5a | -(CH₂)n-COOH | N-Alkylcarboxylic acid | ~100x stronger antiallergic effect, reduced CNS effects | [4] |

| (+)-5l | Propionic Acid | p-Methyl on one phenyl ring | Strong antiallergic effect (ED₅₀ = 0.17 mg/kg), no CNS side-effects | [4] |

Section 4: Synthetic Strategies and Methodologies

The synthesis of these analogs is generally robust and modular, allowing for the systematic exploration of SAR. A common and effective approach involves the Wittig reaction or Peterson olefination to construct the core diphenylmethylene moiety, followed by N-alkylation.

Representative Synthetic Protocol: Synthesis of N-Substituted 4-(Diphenylmethylene)piperidines

This protocol is a generalized representation based on established methodologies.[15][16] The causality behind this multi-step approach is to build the core scaffold first and then diversify the N-1 position in the final step, which is an efficient strategy for generating a library of analogs for SAR studies.

Step 1: Synthesis of Diphenylmethyl Piperidin-4-ol

-

Rationale: This step creates the core hydroxylated piperidine intermediate via a Grignard reaction, a reliable method for C-C bond formation.

-

To a solution of N-Benzyl-4-piperidone in anhydrous THF under an inert atmosphere (N₂), add a solution of phenylmagnesium bromide (2.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-4-diphenylmethyl-piperidin-4-ol.

Step 2: Dehydration to form the Diphenylmethylene Moiety

-

Rationale: An acid-catalyzed dehydration eliminates the tertiary alcohol to form the target exocyclic double bond.

-

Dissolve the alcohol from Step 1 in a solution of concentrated HCl or trifluoroacetic acid (TFA).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract with ethyl acetate, dry the organic phase, and concentrate.

-

Purify by chromatography to obtain N-benzyl-4-(diphenylmethylene)piperidine.

Step 3: N-Debenzylation

-

Rationale: The benzyl group serves as a protecting group for the piperidine nitrogen. Its removal via catalytic hydrogenation unmasks the secondary amine for further functionalization.

-

Dissolve the product from Step 2 in methanol.

-

Add Palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 16 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-(diphenylmethylene)piperidine.

Step 4: N-Alkylation/Functionalization

-

Rationale: This final step allows for the introduction of diverse substituents at the N-1 position via standard nucleophilic substitution or reductive amination.

-

Dissolve 4-(diphenylmethylene)piperidine (1.0 eq) in a suitable solvent like DMF or ACN.

-

Add a base such as K₂CO₃ or Et₃N (2.0-3.0 eq).

-

Add the desired alkyl halide (R-X, 1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Perform an aqueous workup, extract the product, and purify by chromatography or crystallization.

Caption: General synthetic workflow for analog preparation.

Section 5: Experimental Protocols for Biological Evaluation

To establish a clear SAR, synthesized compounds must be evaluated in robust and validated biological assays.

Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for a target receptor.

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity for binding to the target receptor, typically expressed in cell membranes. The self-validating nature of this protocol comes from the inclusion of positive and negative controls and the determination of non-specific binding, which ensures the measured signal is target-specific.

Methodology:

-

Membrane Preparation: Prepare membranes from cells stably expressing the receptor of interest (e.g., CHO-hMOR cells for the µ-opioid receptor).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, add in order:

-

Assay Buffer.

-

Test compound at various concentrations (typically a 10-point serial dilution).

-

Radioligand at a fixed concentration near its Kd value (e.g., [³H]-DAMGO for MOR).

-

Cell membranes (protein concentration optimized previously).

-

-

Controls:

-

Total Binding: Wells containing buffer, radioligand, and membranes (no competitor).

-

Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone for MOR).

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Add scintillation cocktail to each well of the dried filter plate and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ramauniversity.ac.in [ramauniversity.ac.in]

- 8. youtube.com [youtube.com]

- 9. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. | Semantic Scholar [semanticscholar.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Navigating the Metabolic Maze: An In-Depth Technical Guide to the In Vitro Metabolism and Metabolic Stability of 4-(Diphenylmethylene)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(diphenylmethylene)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the antihistamine class. The metabolic fate of these compounds is a critical determinant of their pharmacokinetic profile, efficacy, and safety. This technical guide provides a comprehensive exploration of the in vitro metabolism and metabolic stability of 4-(diphenylmethylene)piperidine derivatives. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to empower researchers in designing, executing, and interpreting crucial metabolic studies. We will delve into the primary metabolic pathways, present detailed experimental protocols for assessing metabolic stability, and discuss the interpretation of the generated data, all within the context of accelerating drug discovery and development.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of a favorable pharmacokinetic profile.[1] A compound with high metabolic instability is rapidly cleared from the body, often leading to insufficient therapeutic exposure and a short duration of action.[2] Conversely, a compound that is too metabolically stable may accumulate, increasing the risk of off-target effects and toxicity.[2]

For 4-(diphenylmethylene)piperidine derivatives, understanding their metabolic stability is paramount. Early assessment allows for the strategic chemical modification of metabolic "soft spots" to enhance stability and improve the overall drug-like properties of the molecule.[3] This proactive approach, guided by robust in vitro data, is instrumental in selecting and optimizing candidates with a higher probability of success in clinical development.

Primary Metabolic Pathways of 4-(Diphenylmethylene)piperidine Derivatives

The metabolic landscape of 4-(diphenylmethylene)piperidine derivatives is primarily shaped by Phase I and Phase II biotransformation reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[4]

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, are the primary drivers of Phase I metabolism for a vast array of xenobiotics, including piperidine-containing drugs.[5] For the 4-(diphenylmethylene)piperidine scaffold, several key oxidative reactions are anticipated:

-

N-Dealkylation: When the piperidine nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic pathway.[1][6] This reaction, often catalyzed by CYP3A4 and CYP2D6, involves the oxidation of the carbon alpha to the nitrogen, leading to an unstable carbinolamine intermediate that spontaneously cleaves to yield a secondary amine and an aldehyde or ketone.[6][7]

-

Hydroxylation of the Piperidine Ring: The piperidine ring itself can undergo hydroxylation at various positions.[8] This process introduces a hydroxyl group, increasing the compound's polarity.

-

Aromatic Hydroxylation: The two phenyl rings of the diphenylmethylene group are also susceptible to hydroxylation.[3][9] This reaction typically occurs at the para position and is a common metabolic route for many drugs containing phenyl moieties.[9]

-